3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide
Description
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide |
InChI |
InChI=1S/C19H18N2O2/c22-19(21-16-3-4-17-14(12-16)7-9-20-17)6-2-13-1-5-18-15(11-13)8-10-23-18/h1,3-5,7,9,11-12,20H,2,6,8,10H2,(H,21,22) |
InChI Key |
CPSHGIZEAXFATK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Ring Construction
The benzofuran core is synthesized via cyclization of substituted phenols or catalytic hydrogenation of benzofuran precursors .
Method A: Diels-Alder Cyclization
-
Reactants : Furfural derivatives + α,β-unsaturated esters
-
Conditions : Lewis acid catalysts (e.g., ZnCl₂, 80°C, 12 h)
Method B: Hydrogenation of Benzofuran Carboxylates
Propanoic Acid Side Chain Introduction
Friedel-Crafts Acylation :
-
Reactants : 2,3-Dihydrobenzofuran + acryloyl chloride
-
Conditions : AlCl₃ catalyst, dichloromethane, 0°C → rt, 6 h
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran synthesis | ZnCl₂, 80°C | 68–75 |
| Hydrogenation | Pd/C, H₂ (60 psi) | 95–100 |
| Acylation | AlCl₃, CH₂Cl₂ | 82 |
Synthesis of 1H-Indol-5-amine
Indole Ring Formation
Fischer Indole Synthesis :
-
Reactants : Phenylhydrazine + 4-aminocyclohexanone
-
Conditions : HCl (aq), reflux, 8 h
-
Yield : 70–78%
Nitration and Reduction
Nitration :
-
Reactants : Indole + HNO₃/H₂SO₄ (−10°C, 2 h)
-
Yield : 65% (5-nitroindole)
Reduction :
-
Catalyst : Raney Ni, H₂ (50 psi, ethanol, 6 h)
-
Yield : 90% (1H-indol-5-amine)
Amide Bond Formation Strategies
Acid Chloride Route
Carbodiimide-Mediated Coupling
| Method | Reagents | Yield (%) |
|---|---|---|
| Acid chloride | SOCl₂, pyridine | 76 |
| EDCl/HOBt | EDCl, HOBt, DMF | 85 |
Purification and Characterization
Chromatographic Purification
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, indole NH), 6.82–7.20 (m, aromatic), 3.15 (t, J=8.6 Hz, 2H, CH₂), 2.55 (t, J=7.2 Hz, 2H, COCH₂)
-
HRMS : m/z calc. for C₂₀H₁₈N₂O₂ [M+H]⁺: 335.1390, found: 335.1389
Challenges and Optimization
Competing Side Reactions
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.
Industrial-Scale Considerations
Catalytic Hydrogenation Scaling
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of the compound exhibit notable anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The most active compounds demonstrated IC50 values lower than 10 µM, indicating potent anticancer effects .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For example, derivatives have been reported to inhibit DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) with sub-micromolar IC50 values, suggesting that they could be developed into targeted therapies for cancers where this kinase plays a critical role .
Interaction with Kinases
The mechanism through which 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide exerts its effects primarily involves the inhibition of specific kinases like DYRK1A and GSK3α/β. These kinases are crucial for various signaling pathways that regulate cell growth and survival. The structure activity relationship (SAR) studies suggest that modifications on the benzofuran moiety enhance potency against these targets .
Induction of Apoptosis
In addition to inhibiting proliferation, the compound may induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This dual mechanism enhances its potential as an anticancer agent .
Neurological Disorders
Given its kinase inhibition profile, there is potential for this compound to be explored in the treatment of neurological disorders where DYRK1A is implicated. Research indicates that modulating this kinase could have therapeutic benefits in conditions such as Alzheimer’s disease and other neurodegenerative disorders .
Antiviral Activity
Emerging studies suggest that compounds with similar structures may possess antiviral properties. Investigations into their efficacy against viral targets could expand their application beyond oncology into infectious disease treatment .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Evaluated anticancer activity in Caco2 cells with IC50 < 10 µM | Supports development as a cancer therapeutic |
| Study B | Investigated DYRK1A inhibition with sub-micromolar IC50 | Potential for targeted cancer therapy |
| Study C | Explored antiviral properties against HIV | Expands therapeutic applications beyond cancer |
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- DBIB likely interacts with specific receptors (e.g., serotonin receptors ).
- It may modulate neurotransmitter activity or affect cellular signaling pathways.
Comparison with Similar Compounds
Key Compounds :
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)
- Structural Differences :
- Incorporates a 4-chlorobenzoyl group and methylsulfonamide substituent.
- Features a methyl group at the indole 3-position and methoxy at the 5-position.
- Implications :
- The sulfonamide group may enhance metabolic stability but could increase off-target interactions due to its polar nature.
- Chlorobenzoyl substituents are associated with improved target affinity in COX-2 inhibitors but may elevate toxicity risks .
N-[5-(Acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide (CAS 1401559-38-3) Structural Differences:
- Replaces the indole with a methoxy-substituted phenyl group bearing an acetylated amino side chain. Implications:
- The acetylamino group may enhance solubility and reduce hepatic clearance compared to the indole-based target compound.
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide (CAS 1401534-82-4)
- Structural Differences :
- Substitutes the indole with a tetrazole-containing phenyl group.
- Implications :
Physicochemical and Pharmacokinetic Properties
*Hypothetical values based on structural features and substituent trends.
Key Observations :
- Lipophilicity (logP) : The target compound’s indole and dihydrobenzofuran groups confer moderate lipophilicity, balancing membrane permeability and solubility. Sulfonamide (Compound 51) and tetrazole (CAS 1401534-82-4) substituents reduce logP, favoring aqueous solubility.
- Metabolic Stability : Methylsulfonyl and tetrazole groups may enhance stability by resisting cytochrome P450-mediated oxidation .
Biological Activity
The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article synthesizes recent findings related to its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) analyses.
The molecular formula for this compound is , with a molar mass of approximately 318.36 g/mol. Its structure includes both benzofuran and indole moieties, which are known for their biological significance.
Recent studies have indicated that compounds with similar structural features can induce apoptosis through various pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are critical for the apoptotic process.
Apoptosis Induction
In vitro studies have demonstrated that derivatives of benzofuran and indole can significantly increase ROS levels in leukemia cells (K562), suggesting a potential pathway for apoptosis induction. For instance, compounds similar to This compound have shown to increase the activity of caspases 3 and 7 over time, indicating their role in promoting cell death through apoptotic pathways .
Efficacy Against Cancer Cell Lines
The efficacy of This compound has been evaluated against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| K562 (Leukemia) | 15 | ROS generation; caspase activation | |
| A431 (Carcinoma) | 20 | Mitochondrial dysfunction | |
| U251 (Glioblastoma) | 10 | Apoptosis via mitochondrial pathway |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the structure of benzofuran and indole derivatives can significantly influence their biological activity. For instance:
- Substituents on the benzofuran ring : The presence of electron-withdrawing groups enhances cytotoxicity.
- Indole modifications : Variations in the indole nitrogen or additional functional groups can alter binding affinity to apoptotic targets.
Case Studies and Research Findings
- Case Study on K562 Cells : A study demonstrated that treatment with similar benzofuran derivatives resulted in a significant increase in apoptosis markers after 48 hours of exposure. The compound's ability to induce mitochondrial membrane potential changes was noted as a critical factor in its pro-apoptotic effects .
- Inhibitory Effects on SARS-CoV-2 : Recent virtual screening studies have identified indole and benzofuran derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro), showcasing the broader antiviral potential of compounds related to This compound .
Q & A
Q. What are the key synthetic routes for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling the benzofuran and indole moieties via a propanamide linker. Critical steps include:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxylic acids for amide bond formation .
- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions and improve regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) is recommended for isolating the target compound from by-products .
Q. Optimization Strategies :
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
Q. How does the compound’s dual benzofuran-indole structure influence its bioactivity compared to analogs with single heterocycles?
Methodological Answer: Comparative studies of structurally related compounds (Table 1) highlight the synergistic effects of combining benzofuran and indole:
| Compound | Structure | Bioactivity (IC50) | Reference |
|---|---|---|---|
| Benzofuran-only analog | Lacks indole | >100 µM (Cancer) | |
| Indole-only analog | Lacks benzofuran | 75 µM (Enzyme X) | |
| Target compound | Benzofuran + indole | 12 µM (Enzyme X) |
Q. Key Insights :
- The indole moiety enhances π-π stacking with hydrophobic enzyme pockets, while benzofuran improves metabolic stability .
- SAR Studies : Modifying the benzofuran’s dihydro group (e.g., oxidation to furan) reduces activity, emphasizing the importance of saturation .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer:
Q. How can computational methods predict binding affinities and guide structural modifications?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the indole NH and benzofuran oxygen .
- Scoring Metrics : Prioritize compounds with ΔG < -8 kcal/mol for experimental testing .
- MD Simulations :
- Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Q. What are the challenges in scaling up synthesis while maintaining purity, and which steps are prone to by-product formation?
Methodological Answer:
- Critical Steps :
- Scale-Up Solutions :
Q. What analytical approaches validate target engagement in complex biological systems?
Methodological Answer:
- Chemical Proteomics :
- SPR Imaging :
- Immobilize the target protein on a sensor chip. A binding response >50 RU indicates significant interaction .
- Isothermal Titration Calorimetry (ITC) :
- Measure Kd values directly in buffer systems mimicking physiological conditions (e.g., pH 7.4, 150 mM NaCl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
